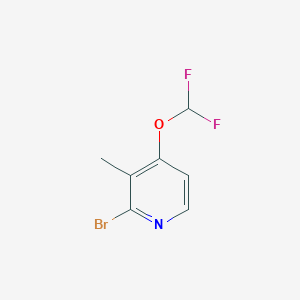

2-Bromo-4-difluoromethoxy-3-methylpyridine

Description

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-5(12-7(9)10)2-3-11-6(4)8/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCGRMQIAPOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-difluoromethoxy-3-methylpyridine typically involves the bromination of 4-difluoromethoxy-3-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-difluoromethoxy-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of other atoms in the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Bromo-4-difluoromethoxy-3-methylpyridine serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique functional groups allow for diverse reactions that can lead to novel compounds with enhanced biological activity or improved material properties.

Biology

The compound is under investigation for its potential biological activity . Research indicates that it may interact with specific enzymes and receptors, which could modulate their activity. This makes it a subject of interest in drug discovery, especially for diseases where targeted modulation of molecular pathways is crucial.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent . Its ability to influence biological targets suggests it may be useful in treating conditions that require precise intervention at the molecular level.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of various chemical products. Its unique properties facilitate the development of new materials that can be applied across different sectors.

Case Study 1: Pharmaceutical Development

A study explored the synthesis of novel derivatives based on this compound aimed at developing anti-cancer agents. The derivatives exhibited promising activity against specific cancer cell lines, demonstrating the compound's potential as a lead structure in drug design.

Case Study 2: Agrochemical Applications

Research focused on the insecticidal properties of derivatives synthesized from this compound showed effective pest control at low concentrations. This highlights its utility in developing environmentally friendly agricultural chemicals that meet modern agricultural challenges.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-4-difluoromethoxy-3-methylpyridine with similar pyridine derivatives:

Physicochemical Properties

- Lipophilicity : The difluoromethoxy group significantly increases lipophilicity (logP ~2.5 estimated) compared to 2-Bromo-3-methylpyridine (logP ~1.8), enhancing membrane permeability in biological systems .

- Solubility : Fluorinated groups reduce aqueous solubility but improve compatibility with organic solvents (e.g., dioxane or THF), as seen in analogs like 2-Bromo-6-(difluoromethoxy)pyridine .

Biological Activity

2-Bromo-4-difluoromethoxy-3-methylpyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains, supported by data tables and case studies.

- Molecular Formula : C7H6BrF2N

- Molecular Weight : Approximately 221.04 g/mol

- Structure : The compound features a pyridine ring with a bromine atom and a difluoromethoxy group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various physiological processes, making it a candidate for therapeutic applications. The compound may influence pathways related to enzyme inhibition or receptor modulation, although specific targets are still under investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are needed to establish efficacy and mechanisms.

- Anticancer Activity : Similar compounds have shown promise in cancer research, particularly in inhibiting tumor growth through targeted mechanisms.

- Enzyme Interaction : The compound may interact with various enzymes, leading to altered metabolic pathways, which could have therapeutic implications.

Study 1: Anticancer Activity

A study investigated the effects of difluoromethoxy-substituted pyridines on cancer cell lines. The results indicated that these compounds could induce apoptosis in specific cancer types, particularly breast cancer cells (MCF-7 and MDA-MB-231). The presence of bromine and difluoromethoxy groups enhanced their cytotoxic effects compared to unsubstituted analogs .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.192 | Apoptosis induction |

| Imidacloprid analog | MDA-MB-231 | 0.16 | Receptor modulation |

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of various pyridine derivatives on kinase activity. The findings demonstrated that certain derivatives exhibited significant inhibition of ALK (anaplastic lymphoma kinase), suggesting that this compound could be explored for developing targeted cancer therapies .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | ALK | TBD |

| Compound B | ALK | 23 |

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other pyridine derivatives. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-3-difluoromethoxy-4-methylpyridine | Similar structure with different substitution | Moderate anticancer activity |

| Imidacloprid | Neonicotinoid structure | High insecticidal activity |

Q & A

Q. What are the most reliable synthetic routes for 2-Bromo-4-difluoromethoxy-3-methylpyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of pyridine derivatives using phosphorus oxybromide (POBr₃) under anhydrous conditions achieves selective bromination at the 2-position . The difluoromethoxy group can be introduced via a two-step process: (i) hydroxylation followed by (ii) fluorination using DAST (diethylaminosulfur trifluoride) . Key factors affecting yield include temperature control (optimal range: -10°C to 25°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection (e.g., CuI for coupling reactions) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The bromine atom induces deshielding (~δ 7.5–8.5 ppm for aromatic protons), while the difluoromethoxy group shows distinct ¹⁹F NMR signals at δ -70 to -80 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis (theoretical [M+H]⁺ = 202.05) validates molecular composition .

- X-ray Crystallography : Resolves steric effects from the methyl group and halogen bonding interactions .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is moisture-sensitive due to the bromine substituent. Store under inert gas (argon or nitrogen) at -20°C in amber vials. Avoid prolonged exposure to light, as photodegradation can generate brominated byproducts .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate impurities like dehalogenated byproducts?

Impurities often arise from reductive dehalogenation or hydrolysis. Strategies include:

- Using Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to suppress β-hydride elimination .

- Incorporating scavengers (e.g., molecular sieves) to absorb moisture and prevent hydrolysis of the difluoromethoxy group .

- Monitoring reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) to halt reactions at ~85% conversion .

Q. What computational methods are effective for studying the electronic effects of substituents in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of bromine and difluoromethoxy groups. Key findings:

Q. How do conflicting reports on regioselectivity in cross-coupling reactions involving this compound arise?

Discrepancies often stem from solvent polarity and ligand steric effects. For example:

- Polar aprotic solvents (DMF) favor coupling at the 2-bromo position due to enhanced leaving-group activation.

- Bulky ligands (e.g., t-BuBrettPhos) shift reactivity to the 4-difluoromethoxy site by steric shielding . Validate hypotheses using competitive kinetic experiments with isotopically labeled substrates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 80–82°C vs. 208–210°C)?

Such contradictions often arise from polymorphic forms or residual solvents. Recommendations:

- Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.

- Purify via recrystallization (solvent: ethanol/water) and analyze by XRD to confirm crystal lattice consistency .

Q. Why do catalytic systems for Suzuki-Miyaura coupling yield inconsistent results with this substrate?

Variations in Pd catalyst loading (1–5 mol%) and base strength (K₂CO₃ vs. Cs₂CO₃) significantly impact efficiency. For example:

- Cs₂CO₃ increases reaction rates by deprotonating the boronic acid more effectively.

- Low Pd loading (<2 mol%) leads to incomplete conversion due to catalyst deactivation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map the interplay of temperature, solvent, and catalyst .

- Impurity Profiling : Combine LC-MS and 2D NMR (e.g., HSQC) to identify trace byproducts .

- Stability Studies : Conduct accelerated aging tests under varied humidity and temperature to establish shelf-life criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.